molecular formula C4H11N<br>(C2H5)2NH<br>(C2H5)2NH<br>C4H11N B046881 Diethylamine CAS No. 109-89-7

Diethylamine

Cat. No. B046881
CAS RN: 109-89-7
M. Wt: 73.14 g/mol
InChI Key: HPNMFZURTQLUMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethylamine has been employed as a smart organocatalyst in the eco-safe and diastereoselective synthesis of 2-amino-4H-chromenes at ambient temperature, showcasing its potential for "near-ideal synthesis" due to its easy availability and cost-effectiveness. This synthesis process involves one-pot condensation between salicylaldehyde and various C–H acids, such as ethyl cyanoacetate, phenylsulfonyl acetonitrile, and malononitrile, demonstrating diethylamine's versatility and efficiency in catalyzing significant reactions (Kulkarni et al., 2013).

Molecular Structure Analysis

The molecular structures and conformations of diethylamine have been detailed through gas electron diffraction (GED), ab initio calculations, and vibrational spectroscopy. These studies provide a comprehensive understanding of diethylamine's configuration, aiding in the prediction and analysis of its reactivity and interaction with other molecules (Takeuchi et al., 1992).

Chemical Reactions and Properties

Diethylamine is a novel organocatalyst in the solvent-free synthesis of β-phosphonomalononitriles and diethyl (2-amino-3-cyano-chromene-4-yl) phosphonic acid esters, showcasing its catalytic prowess in facilitating multicomponent condensations at ambient temperatures without the need for solvents. This highlights its role in creating complex organic frameworks, essential for medicinal chemistry (Kulkarni et al., 2012).

Safety And Hazards

Diethylamine is highly flammable . It causes burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors . Vapors may form explosive mixtures with air . Containers may explode when heated .

Future Directions

Diethylamine has been used in the synthesis of Zn,Al Layered Double Hydroxides . The resulting Zn-Al-NO3 compounds may find use as a drug delivery system . This indicates potential future directions in the field of drug delivery.

properties

IUPAC Name

N-ethylethanamine
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InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3
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InChI Key

HPNMFZURTQLUMO-UHFFFAOYSA-N
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Canonical SMILES

CCNCC
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Molecular Formula

C4H11N, Array, (C2H5)2NH
Record name DIETHYLAMINE
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Related CAS

14999-74-7 (perchlorate), 20726-63-0 (acetate), 26292-53-5 (sulfate), 6274-12-0 (hydrobromide), 660-68-4 (hydrochloride), 68109-72-8 (phosphate[1:1])
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DSSTOX Substance ID

DTXSID6021909
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Molecular Weight

73.14 g/mol
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Physical Description

Diethylamine appears as a clear colorless liquid with an ammonia-like odor. Density 5.9 lb / gal. Flash point -15 °F. A respiratory irritant. Corrosive to the eyes and skin. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with a fishy, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a fishy, ammonia-like odor.
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Boiling Point

131.9 °F at 760 mmHg (NTP, 1992), 55.5 °C, 55.00 to 58.00 °C. @ 760.00 mm Hg, 132 °F
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Flash Point

-20 °F (NTP, 1992), -20 °F, -22.99 °C (-9.38 °F) - closed cup, < -26 °C, closed cup, 5 °F open cup, Less than - 17.8 °C closed cup, -28 °C c.c., -15 °F
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, infinitely soluble /1X10+6 mg/L/ at 25 °C, Miscible with water, alcohol, Soluble in ether and carbon tetrachloride, Miscible with most organic solvents, For more Solubility (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page., Solubility in water: miscible, Miscible
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Density

0.708 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7056 g/cu cm at 20 °C, Critical density: 0.246 g/cc, Saturated liquid density: 44.090 lb/cu ft; liquid heat capacity: 0.601 Btu/lb-F; liquid thermal conductivity: 0.850 Btu-inch/hr-sq ft-F; saturated vapor pressure: 3.933 lb/sq in; saturated vapor density: 0.05059 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.71
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Vapor Density

2.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air = 1), Relative vapor density (air = 1): 2.5, 2.53
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Vapor Pressure

195 mmHg at 68 °F ; 200 mmHg at 70 °F (NTP, 1992), 237.0 [mmHg], 237 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 25.9, 192 mmHg
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Product Name

Diethylamine

Color/Form

Colorless liquid

CAS RN

109-89-7, 71247-25-1
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Melting Point

-58 °F (NTP, 1992), -50 °C, -58 °F
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Synthesis routes and methods I

Procedure details

The diethylamine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin diethylamine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
Quantity
0 (± 1) mol
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40 mL
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20 mL
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Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The diethylamine salt of atorvastatin (Form A) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin diethylamine Form A.
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40 mL
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20 mL
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40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Following the procedure of Example 32, only substituting respectively for 3,6-bis(4-chlorobutyryl)-N-ethylcarbazole and dimethylamine the appropriate molar equivalent amount of 3,6-bis(5-chlorovaleryl)-N-methylcarbazole, prepared from N-methylcarbazole and 5-chlorovaleryl chloride, and an excess of diethylamine, 3,6-bis(5-diethylaminovaleryl)-N-methylcarbazole is obtained.
Quantity
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Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
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Synthesis routes and methods IV

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a ChiralPak® AD colunm, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl[(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl[(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a Chiralcel® AD column, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl [(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl [(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylamine
Reactant of Route 2
Diethylamine
Reactant of Route 3
Diethylamine
Reactant of Route 4
Diethylamine
Reactant of Route 5
Diethylamine
Reactant of Route 6
Diethylamine

Citations

For This Compound
105,000
Citations
RS Drago, FE Paulik - Journal of the American Chemical society, 1960 - ACS Publications
The reaction between diethylamine and nitric oxide in ether solution and in the pure amine is described. Infrared and nuclear magnetic resonance spectroscopy indicate that the …
Number of citations: 212 pubs.acs.org
G Liu, P Tian, Y Zhang, J Li, L Xu, S Meng… - … and Mesoporous Materials, 2008 - Elsevier
The crystallization process of SAPO-34 molecular sieve with Si distribution in the crystals using diethylamine (DEA) as the template was investigated by XRD, SEM, IR, NMR, XRF, XPS …
Number of citations: 157 www.sciencedirect.com
H Liu, T Sema, Z Liang, K Fu, R Idem, Y Na… - Separation and …, 2014 - Elsevier
In the present work, a stopped-flow apparatus was used to determine the CO 2 absorption kinetics of 4-diethylamine-2-butanol (DEAB) in terms of observed pseudo-first-order rate …
Number of citations: 37 www.sciencedirect.com
MC Lea - American Journal of Science, 1862 - ajsonline.org
… by diethylamine: ~inc precipitates are redissolved by ammonia and ethylamine, but not by diethylamine… Ethylamine behaves in the same way, but the precipitate caused by diethylamine …
Number of citations: 2 ajsonline.org
AL Seligson, WC Trogler - Journal of the American Chemical …, 1991 - ACS Publications
… , binds to the metal center less effectively than diethylamine, which has a cone angle 31 … a ligand as diethylamine, but triethylamine, whose p is nearly the same as diethylamine with a …
Number of citations: 180 pubs.acs.org
WH Horne, RL Shriner - Journal of the American Chemical …, 1932 - ACS Publications
Published July 6, 1932 ß-Diethylaminoethanol is an important intermediate in the preparation of alkyl amino esters. The reaction between diethylamine and ethylene oxide …
Number of citations: 26 pubs.acs.org
IR Slagle, JF Dudich, D Gutman - Journal of Physical Chemistry, 1979 - ACS Publications
Due to the electrophilic character of the oxygen atom, its reactions with molecules containing nonbonding or it electrons generally proceed wholly or at least to a significant extent …
Number of citations: 46 pubs.acs.org
E Stanley, H Baum, J Gove - Analytical Chemistry, 1951 - ACS Publications
DISCUSSION Duplicate analyses from the same sample bomb provided with two U-tubes in parallel, one of copper and one of glass, leading to individual absorbers and meters, …
Number of citations: 38 pubs.acs.org
G Liu, P Tian, J Li, D Zhang, F Zhou, Z Liu - Microporous and Mesoporous …, 2008 - Elsevier
SAPO-34 molecular sieve was successfully synthesized using diethylamine (DEA) as a template. The influence of template concentration and silica concentration on the synthesis were …
Number of citations: 244 www.sciencedirect.com
N Tekin, C Tarimci - Optics & Laser Technology, 2006 - Elsevier
The refractive index (n) and thermal coefficient of the refractive index (dn/dt) are measured at four wavelengths for the diethylamine and triethylamine. The measurements are carried out …
Number of citations: 11 www.sciencedirect.com

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